molecular formula C16H22ClN3O4S B3017029 2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride CAS No. 1177849-74-9

2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride

Cat. No. B3017029
CAS RN: 1177849-74-9
M. Wt: 387.88
InChI Key: WRQXEYWQSFDHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]isothiazol-3(2H)-one, which is a heterocyclic compound. The structure includes a piperazine ring substituted with an ethyl group, indicating potential biological activity. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and analyzed, which can provide insights into the chemical and physical properties of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the formation of key intermediates such as 2-methylthiophene and phthalic anhydride derivatives. For instance, the synthesis of 2-methyl-4-(4-methylpiperazin-1-yl) derivatives is achieved through intramolecular dehydration and Lewis acid-associated cyclization . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the ethyl group on the piperazine ring and the specific benzo[d]isothiazol-3(2H)-one 1,1-dioxide scaffold.

Molecular Structure Analysis

The molecular structure and conformational stability of similar compounds have been studied using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods . These studies have revealed the presence of multiple stable conformers and provided detailed insights into the molecular geometry. The same computational methods could be applied to the compound of interest to predict its most stable conformers and optimize its molecular geometry.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactivity of the compound , the studies of related molecules can offer some predictions. The presence of the piperazine ring and the benzo[d]isothiazol-3(2H)-one core suggests that the compound may undergo reactions typical of these functional groups, such as nucleophilic substitutions or electrophilic aromatic substitutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been characterized using various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy . These studies have provided information on vibrational frequencies, atomic charges, dipole moments, and rotational constants. Additionally, the HOMO and LUMO energy calculations indicate the electronic stability and charge transfer within the molecules . Such analyses could be indicative of the properties of the compound , suggesting it may exhibit similar stability and electronic characteristics.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of related compounds such as 2-oxo-3-ethoxycarbonylmethylenepiperazine derivatives demonstrates the versatility of reactions involving acetylenecarboxylic acid with amines, leading to compounds that undergo hydrolysis to yield pyruvic acid, carbon dioxide, and amines, suggesting potential in synthetic organic chemistry and materials science (Iwanami et al., 1964).

Potential Nootropic and Antimicrobial Agents

  • Research into nootropic agents led to the synthesis of 1,4-disubstituted 2-oxopyrrolidines, indicating the role of similar compounds in developing drugs with cognitive-enhancing properties (Valenta et al., 1994).
  • New pyridine derivatives were synthesized and evaluated for antimicrobial activity, showcasing the potential of related compounds in addressing bacterial and fungal infections (Patel et al., 2011).

Structural and Catalytic Properties

  • The structural characterization of compounds with similar complex molecular structures has been performed to understand their potential analgesic properties, suggesting applications in pain management (Karczmarzyk & Malinka, 2008).
  • Catalytic activities of certain copper complexes derived from Schiff base ligands indicate the utility of these compounds in catalysis and potentially in green chemistry applications (El‐Gammal et al., 2021).

Anticancer and Cardiovascular Protection

  • The evaluation of certain compounds for their protective effects against cardiac remodeling and myocardial infarction in rats suggests their potential application in cardiovascular therapeutics (Emna et al., 2020).

properties

IUPAC Name

2-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S.ClH/c1-2-17-9-11-18(12-10-17)15(20)7-8-19-16(21)13-5-3-4-6-14(13)24(19,22)23;/h3-6H,2,7-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQXEYWQSFDHHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.